4-Methoxy-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDQGVAZBTFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378489 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-62-2 | |
| Record name | 4-Methoxy-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes for 4-Methoxy-3-methylphenylboronic Acid
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of an aryl-metal intermediate followed by borylation or through direct catalytic borylation of a C-H bond.
A prevalent and classical method for the synthesis of arylboronic acids is through halogen-metal exchange, which involves a two-step process: the formation of an organometallic reagent followed by its reaction with a boron electrophile. alchempharmtech.com This strategy typically begins with a halogenated precursor, such as 4-bromo-1-methoxy-2-methylbenzene.
The first step is the halogen-metal exchange itself. This can be accomplished using either an organolithium reagent or by forming a Grignard reagent. alchempharmtech.com
Organolithium Route: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction is rapid and involves the exchange of the bromine atom for a lithium atom, forming an aryllithium intermediate. doi.org
Grignard Route: Alternatively, the aryl bromide is reacted with magnesium metal turnings in a solvent such as THF or diethyl ether to form an arylmagnesium bromide (a Grignard reagent). nih.gov The formation of Grignard reagents from aryl bromides can sometimes be sluggish, but the addition of activators or the use of highly reactive magnesium can facilitate the reaction.
The second step is the borylation of the highly reactive organometallic intermediate. The aryllithium or arylmagnesium compound is treated with a trialkyl borate (B1201080), most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃), at low temperatures. researchgate.net The organometallic species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate, which is then hydrolyzed by a careful aqueous acidic workup to yield the final this compound. researchgate.net
A general reaction scheme is presented below:
Scheme 1: Synthesis via Halogen-Metal Exchange
(Note: Image is a representative illustration of the chemical process.)
More modern approaches avoid the pre-functionalization required for halogen-metal exchange by directly converting a C-H bond to a C-B bond. Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for this transformation, offering high atom economy. alchempharmtech.com Iridium-based catalysts are particularly effective for the borylation of aromatic C-H bonds. google.com
In this approach, the starting material would be 1-methoxy-2-methylbenzene. The reaction is typically catalyzed by an iridium complex, such as [Ir(OMe)(COD)]₂, in the presence of a bipyridine-based ligand. mdpi.com The boron source is a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds by the catalytic activation of a C-H bond on the aromatic ring and subsequent reaction with the diboron reagent to form a boronate ester. This ester can then be hydrolyzed to the boronic acid.
A key challenge in this methodology is controlling the regioselectivity. For 1-methoxy-2-methylbenzene, there are three distinct aromatic C-H bonds available for borylation. The outcome is generally governed by steric effects, with the catalyst favoring the least hindered positions. google.com Therefore, borylation would likely occur at the C5 position (para to the methyl group and meta to the methoxy (B1213986) group) or the C6 position (ortho to the methoxy group). Achieving high selectivity for the desired C4 position to form the precursor to this compound can be challenging and may require the use of directing groups to guide the catalyst to the specific C-H bond.
The efficiency of arylboronic acid synthesis, particularly via the Grignard route, is highly dependent on reaction conditions. A study on the synthesis of the structurally related 3-(1-adamantyl)-4-methoxyphenylboronic acid from its corresponding aryl bromide provides insight into key optimization parameters. The addition of lithium chloride (LiCl) was found to be crucial for achieving high yields, likely by breaking up magnesium aggregates and preventing the formation of passivating layers on the magnesium surface.
The temperature of the subsequent borylation step also significantly impacts the yield. The data below illustrates the effect of varying the amount of LiCl and the borylation temperature on the reaction yield.
| Entry | LiCl (Equivalents) | Borylation Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 0 | -40 | 3 |
| 2 | 0.1 | -40 | 7 |
| 3 | 1.0 | -40 | 48 |
| 4 | 2.0 | -40 | 63 |
| 5 | 3.0 | -40 | 62 |
| 6 | 2.0 | -70 | 69 |
Data adapted from a study on a structurally similar compound, demonstrating the importance of additives and temperature control in the Grignard-based synthesis of arylboronic acids. vulcanchem.com
The results indicate that approximately 2 equivalents of LiCl provide a substantial increase in yield. vulcanchem.com Furthermore, lowering the borylation temperature from -40 °C to -70 °C resulted in an improved yield, suggesting that side reactions are minimized at lower temperatures. vulcanchem.com
Cross-Coupling Reactions Utilizing this compound
This compound is a valuable reagent in organic synthesis, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins. alchempharmtech.com It involves the reaction of an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
A specific application of this compound is in the synthesis of substituted purine (B94841) derivatives. For instance, it has been successfully coupled with a dichloropurine derivative to construct a more complex molecular scaffold. alchempharmtech.com
| Organohalide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| 2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | This compound | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 100°C | 2-chloro-6-(4-methoxy-3-methylphenyl)-9-(tetrahydro-pyran-2-yl)-9H-purine |
Data from a documented Suzuki-Miyaura coupling reaction utilizing this compound. alchempharmtech.com
This reaction demonstrates the utility of this compound in introducing the 4-methoxy-3-methylphenyl moiety into heterocyclic systems, which is a common strategy in the development of pharmaceutically active compounds.
The mechanism of the Suzuki-Miyaura cross-coupling reaction is well-established and proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid (Ar'-B(OH)₂) first reacts with the base (e.g., carbonate, hydroxide) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻). alchempharmtech.com This activated boronate then reacts with the organopalladium(II) halide complex. The halide or other ligand on the palladium is replaced by the organic group (Ar') from the boronate, resulting in a diarylpalladium(II) complex (L₂Pd(Ar)(Ar')). The exact mechanism of this ligand exchange can be complex and is a subject of detailed study.
Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex are coupled, forming a new carbon-carbon bond and the biaryl product (Ar-Ar'). This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle.
Scheme 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
(Note: Image is a representative illustration of the chemical process.)
Computational and experimental studies have provided deep insights into each of these steps, including the nature of the active catalytic species and the role of ligands and bases in facilitating the reaction.
Suzuki-Miyaura Cross-Coupling Reactions
Regioselectivity and Stereoselectivity in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. nih.gov When employing ortho-substituted phenylboronic acids like this compound, the reaction can give rise to atropisomers—stereoisomers resulting from restricted rotation around the newly formed single bond between the two aryl rings. nih.gov This phenomenon introduces the challenge and opportunity of controlling stereoselectivity.
The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the substituents on the boronic acid. In some cases, ortho-substituents can participate in the reaction mechanism, directing the outcome. For instance, studies on ortho-methoxyphenylboronic acid have suggested that an additional chelation of the oxygen atom to the palladium center in the transition state can influence the product distribution. nih.govbeilstein-journals.orgnih.gov This type of metal-ligand interaction can be a powerful tool for controlling the stereochemical outcome in the synthesis of axially chiral biaryls. beilstein-journals.orgnih.gov The presence of the methyl group at the 3-position and the methoxy group at the 4-position on the phenyl ring of this compound makes it a candidate for studies in atropselective synthesis. nih.gov
Ligand Design and Catalyst Development for Suzuki Coupling
The evolution of the Suzuki-Miyaura reaction is intrinsically linked to the development of sophisticated catalysts and ligands. wwjmrd.com The catalytic cycle benefits from electron-donating and sterically demanding ligands which promote the key steps of oxidative addition and reductive elimination. nih.gov Early catalysts often relied on simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). libretexts.org However, to couple more challenging substrates, such as sterically hindered or electronically deactivated partners, more advanced ligands were required.
Modern catalyst systems often employ bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, which have shown high efficacy for a broad range of substrates. libretexts.org These ligands facilitate the formation of the active catalytic species and stabilize it throughout the reaction cycle, preventing decomposition and leading to higher turnover numbers. libretexts.orglookchem.com Another class of effective catalysts includes palladacycles, which are known for their thermal stability and insensitivity to air and water, making them suitable for a variety of reaction conditions. libretexts.org For a substituted substrate like this compound, the use of such advanced, well-defined catalyst systems is crucial for achieving high yields and selectivity.
Applications in Biaryl Synthesis
The primary application of this compound in Suzuki-Miyaura reactions is the synthesis of functionalized biaryl and polyaryl compounds. nih.gov The biaryl motif is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. gre.ac.uk The reaction's tolerance for a wide range of functional groups and the stability and low toxicity of boronic acids contribute to its widespread use. nih.gov
The versatility of the Suzuki coupling allows for the construction of complex molecules through sequential reactions. For example, methodologies have been developed for temperature-controlled, one-pot sequential Suzuki-Miyaura reactions to prepare unsymmetrical terphenyls, where a substituted bromophenyltrifluoroborate first reacts with one boronic acid (such as 4-methoxyphenylboronic acid) at room temperature, followed by the addition of a second aryl bromide at an elevated temperature. rsc.org This highlights the potential for this compound to be incorporated into complex aromatic structures through carefully controlled, sequential coupling strategies.
Copper-Mediated Cross-Coupling Reactions
Chan-Lam Type Trifluoromethyltelluration Mechanistic Studies
Recent research has expanded the utility of arylboronic acids to copper-mediated transformations, including novel carbon-heteroatom bond formations. A significant development is the copper-mediated trifluoromethyltelluration of arylboronic acids, representing the first Chan-Lam type cross-coupling with the highly reactive tetramethylammonium (B1211777) trifluoromethyltellurolate ([Me₄N][TeCF₃]) salt. researchgate.netresearchgate.netnih.gov
In a key study, this compound was successfully employed as a substrate in this transformation. The reaction proceeds smoothly under mild, aerobic conditions, using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as the mediator and bipyridine as a ligand, with air serving as a benign oxidant. researchgate.netresearchgate.net This method provides convenient access to various trifluoromethyl telluride-containing molecules. researchgate.net Mechanistic investigations involving NMR experiments were conducted to probe the reaction pathway. researchgate.netresearchgate.net
| Substrate | Reagent | Catalyst/Mediator | Ligand | Oxidant | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| This compound | [Me₄N][TeCF₃] | Cu(OTf)₂ | Bipyridine | Air | Room Temperature | 4-Methoxy-3-methylphenyl trifluoromethyl telluride | Good |
Aerobic Fluoroalkylation of Arylboronic Acids
Copper-mediated cross-coupling reactions are also effective for the fluoroalkylation of arylboronic acids. A ligandless, copper-mediated aerobic fluoroalkylation has been developed that proceeds under mild conditions at room temperature. acs.orgnih.gov This reaction demonstrates a broad tolerance for various functional groups on the arylboronic acid. acs.orgnih.gov
The proposed mechanism suggests that a fluoroalkylcopper species, [RfCu], is the active intermediate that ultimately forms the desired perfluoroalkylarene. acs.org This active species is thought to be generated from a phenylcopper intermediate through either an oxidative addition/reductive elimination pathway or a nucleophilic substitution mechanism. acs.org Given its functional group tolerance, this methodology is applicable for the fluoroalkylation of substituted arylboronic acids like this compound.
Scope and Limitations of Copper-Catalyzed Transformations
While copper-catalyzed transformations of arylboronic acids are synthetically valuable, they have specific scopes and limitations. In the context of the Chan-Lam type trifluoromethyltelluration, the reaction exhibits good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl ring. researchgate.net Heteroarylboronic acids are also suitable substrates. researchgate.net
However, the methodology has limitations. The reaction is less effective for other types of organoboron reagents; for example, vinylboronic acids and arylboronic acid pinacol (B44631) esters provide the corresponding products in low yields. researchgate.netresearchgate.netnih.gov Furthermore, the reaction is not amenable to alkyl boronic acids. researchgate.net The choice of the copper salt is critical, with Cu(OTf)₂ being uniquely effective, as other copper salts result in no or very low product yields. researchgate.net In some instances, a stoichiometric quantity of the copper salt is required for optimal conversion, which can be a drawback compared to truly catalytic processes. researchgate.net
Rhodium-Catalyzed Reactions
Rhodium catalysts offer a powerful tool for carbon-carbon bond formation, enabling highly stereoselective transformations. The use of arylboronic acids, such as this compound, as nucleophilic partners in these reactions is well-established.
The rhodium-catalyzed asymmetric allylic substitution provides an effective method for the desymmetrization of meso compounds. In a study of this reaction type, a rhodium(I) catalyst, generated in situ from [Rh(cod)OH]2 and the chiral ligand Xyl-P-PHOS, was used to catalyze the reaction between a meso-cyclic allylic dicarbonate (B1257347) and various arylboronic acids. nih.gov This transformation yields the S(N)2' allylic substitution product with high enantioselectivity and regioselectivity. nih.gov While specific data for this compound is not detailed, the reaction's success with a range of substituted arylboronic acids suggests its applicability.
The general reaction scheme involves the rhodium-catalyzed coupling of the arylboronic acid with the cyclopentene (B43876) dicarbonate, leading to a chiral cyclopentene derivative. The reaction typically proceeds with regioselectivities greater than 20:1 and enantiomeric excesses up to 92%. nih.gov
Table 1: Rhodium-Catalyzed Allylic Arylation of a Meso Dicarbonate with Various Arylboronic Acids
| Arylboronic Acid | Yield (%) | Regioselectivity (S(N)2':S(N)2) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 81 | >20:1 | 92 | nih.gov |
| 4-Methoxyphenylboronic acid | 85 | >20:1 | 91 | nih.gov |
| 4-Fluorophenylboronic acid | 72 | >20:1 | 92 | nih.gov |
The principles of rhodium-catalyzed asymmetric allylic substitution extend to other substrates, such as butenediyl carbonates. These reactions are valuable for creating chiral building blocks. A rhodium-catalyzed approach using a commercially available BIBOP ligand has been reported for the regio- and enantioselective allylic arylation of racemic allylic carbonates with arylboronic acids. nih.gov This method is notable for proceeding at room temperature without the need for a base or other additives, delivering products in high yields and excellent stereoselectivity. nih.gov The reaction's robustness suggests that this compound would be a viable nucleophile in this transformation for generating chiral allylic-substituted aromatic compounds.
Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for creating stereogenic centers. wiley-vch.de Since the seminal work by Miyaura, rhodium complexes, particularly with chiral diene or phosphine ligands like BINAP, have been extensively used to catalyze the 1,4-addition of arylboronic acids to enones. wiley-vch.deresearchgate.net These reactions are known for their high enantioselectivity, often exceeding 95% ee. researchgate.net
For instance, the rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 3-acetylpyridine (B27631) has been demonstrated, showcasing the reaction's utility in modifying heteroaromatic ketones. researchgate.net The catalytic cycle is proposed to involve key intermediates such as aryl-rhodium, oxa-π-allylrhodium, and hydroxo-rhodium species. researchgate.net The reaction's broad scope for various α,β-unsaturated ketones, esters, and amides makes it a highly relevant transformation for this compound. wiley-vch.deresearchgate.net
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones
| Arylboronic Acid | Enone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/ (S)-BINAP | 99 | 97 | wiley-vch.de |
| 4-Methoxyphenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/ (S)-BINAP | 99 | 96 | wiley-vch.de |
| 4-Methoxyphenylboronic acid | 3-Acetylpyridine | [{Rh(C2H4)2Cl}2] / (S,S,S,S)-WingPhos | 53 | 99 | researchgate.net |
Other Key Organic Transformations
Beyond rhodium catalysis, this compound is a substrate for other important synthetic transformations, including cyanation and demethylation.
The conversion of arylboronic acids to aromatic nitriles is a valuable transformation, as the nitrile group can be readily converted into other functional groups like carboxylic acids, amides, and amines. nih.gov Copper-mediated cyanation provides an effective and practical method for this conversion. rsc.orgresearchgate.net Various copper salts, such as Cu(NO₃)₂ and CuCN, can be used, with cyanide sources ranging from Zn(CN)₂ to a combination of ammonium (B1175870) iodide and DMF. rsc.org
The reaction is compatible with a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. nih.govrsc.org This tolerance makes it a suitable method for the cyanation of this compound. The process is operationally simple and avoids the use of more toxic palladium catalysts that are sometimes employed for cyanation. nih.gov
The methoxy group present in derivatives of this compound can be cleaved to yield a free phenol, a common step in the synthesis of natural products and pharmaceuticals. Several reagents are effective for the demethylation of aryl methyl ethers. chem-station.comresearchgate.net
One of the most common and powerful reagents for this purpose is boron tribromide (BBr₃). chem-station.comresearchgate.net The reaction mechanism involves the strong Lewis acid BBr₃ coordinating to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com This process is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a solvent like dichloromethane (B109758) (DCM). chem-station.comresearchgate.net While highly effective, BBr₃ is sensitive to moisture and requires careful handling. chem-station.com
Another established method involves heating the aryl methyl ether with pyridine (B92270) hydrochloride, often without a solvent. researchgate.netsemanticscholar.org This reagent is particularly useful when other acid-sensitive functional groups are present. The reaction proceeds by protonation of the ether oxygen by the pyridinium (B92312) ion, followed by nucleophilic attack by the chloride ion on the methyl group. sciencemadness.org Microwave irradiation has been shown to accelerate this transformation significantly. semanticscholar.orgresearchgate.net
Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | High reactivity, effective for hindered ethers | Harsh, moisture-sensitive, can affect other functional groups | chem-station.comresearchgate.net |
| Pyridine Hydrochloride | Neat, ~180-220 °C or Microwave | Relatively mild, avoids strong mineral acids | High temperatures required for conventional heating | researchgate.netsemanticscholar.org |
| Hydrobromic Acid (HBr) | Aqueous solution, high temperature | Inexpensive and simple | Harsh acidic conditions, low functional group tolerance | chem-station.com |
Applications in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules as Building Blocks
The primary application of 4-methoxy-3-methylphenylboronic acid in organic synthesis is as a versatile building block. labshake.com Organoboron compounds, particularly arylboronic acids, are indispensable in modern synthetic chemistry for creating complex organic molecules that serve as intermediates for pharmaceuticals, agrochemicals, and fine chemicals. nbinno.com The stability, predictable reactivity, and ease of handling of compounds like this compound make them preferred reagents for chemists aiming to streamline synthetic routes and improve reaction yields. nbinno.com It is frequently utilized as an intermediate in the multi-step synthesis of more intricate molecular frameworks. nih.gov
| Property | Value |
| Molecular Formula | C8H11BO3 |
| Molecular Weight | 165.98 g/mol |
| CAS Number | 175883-62-2 |
| Appearance | White to light yellow powder/crystal |
This table summarizes the key properties of this compound.
Preparation of Bioactive Compounds
The structural motif of a substituted phenyl ring is a common feature in many biologically active molecules. Arylboronic acids provide an efficient means to introduce this moiety, and this compound is implicated in the synthesis of several classes of bioactive compounds.
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a significant target in anticancer drug development. nih.govresearchgate.net A key strategy for synthesizing CA-4 and its analogs involves the Suzuki cross-coupling reaction between a vinyl iodide and an appropriately substituted arylboronic acid. uobasrah.edu.iq This methodology allows for the stereoselective formation of the cis-stilbene core structure crucial for biological activity.
While specific use of this compound is not detailed in broad surveys, the synthesis of various combretastatin derivatives relies on a range of substituted phenylboronic acids to explore structure-activity relationships. uobasrah.edu.iq For example, the synthesis of Combretastatin A-4 itself has been achieved using 3-methoxy-4-hydroxyphenyl boronic acid. uobasrah.edu.iq The general reaction scheme involves coupling a Z-iodostyrene compound with a selected arylboronic acid to produce the target combretastatin analog, demonstrating the modularity of this synthetic approach.
| Reaction Type | Key Reagents | Target Moiety |
| Suzuki Coupling | Z-iodostyrene, Substituted Arylboronic Acid | cis-Stilbene core |
This table outlines the general Suzuki coupling approach for synthesizing Combretastatin analogs.
The enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) is involved in steroid metabolism and is a target for therapies in hormone-dependent diseases. The synthesis of hydroxyphenylnaphthols, which act as inhibitors of this enzyme, utilizes substituted phenylboronic acids as key reactants. Specifically, the closely related isomer, 4-methoxy-2-methylphenylboronic acid, is cited as a reactant for the preparation of these bioactive molecules. labshake.com This highlights the utility of the methoxy-methylphenylboronic acid scaffold in developing potent and selective enzyme inhibitors.
The cannabinoid type-1 (CB1) receptor is a G protein-coupled receptor that is a major target for drug development. nih.gov Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer a more nuanced approach to modulating receptor activity compared to traditional agonists or antagonists. nih.govnih.gov The synthesis of these complex molecules often involves the construction of diaryl or heteroaryl structures. Although direct synthesis of CB1 allosteric modulators using this compound is not explicitly documented in readily available literature, the chemical scaffolds of known modulators frequently feature substituted aryl rings. For instance, diaryl urea-based structures are a known class of CB1 negative allosteric modulators (NAMs). nih.gov The Suzuki-Miyaura coupling reaction, for which this compound is a prime substrate, is a standard method for creating the C-C bonds necessary to link such aryl components. Therefore, this boronic acid represents a potential and valuable building block for generating libraries of novel CB1 receptor allosteric modulators for drug discovery programs.
The versatility of arylboronic acids in forming carbon-carbon bonds makes them foundational in medicinal chemistry for the development of new drugs. nih.gov The 4-methoxy-3-methylphenyl group can be incorporated into various molecular scaffolds to optimize biological activity, selectivity, and pharmacokinetic properties. Its role as a building block in the synthesis of enzyme inhibitors and receptor modulators underscores its importance in the broader field of therapeutic agent development.
Construction of Advanced Materials and Functionalized Organic Molecules
Beyond medicinal chemistry, this compound and similar compounds are used in materials science. The Suzuki-Miyaura coupling reaction is a powerful tool for synthesizing conjugated polymers and other advanced materials with specific electronic or photophysical properties. nbinno.com For instance, this methodology has been used to create twisted molecular structures in fluorophores, where the introduction of ortho-phenyl groups via Suzuki coupling can alter the molecule's fluorescence properties. organic-chemistry.org The ability to create functionalized organic molecules through predictable and high-yielding cross-coupling reactions makes this compound a valuable component in the design of novel organic materials for applications in electronics and sensor technology.
Catalyst Development and Ligand Design
The strategic design of catalysts and ligands is a cornerstone of modern organic synthesis, enabling the development of highly efficient and selective chemical transformations. Arylboronic acids, particularly those with tailored electronic and steric properties, serve as crucial building blocks in the synthesis of sophisticated ligands for metal-catalyzed reactions. While specific research focusing exclusively on this compound in catalyst development is not extensively detailed in publicly available literature, its structural motifs are representative of a class of reagents widely employed in the design of high-performance catalysts, especially for cross-coupling reactions.
The primary application of substituted phenylboronic acids in this field is in the synthesis of biaryl phosphine (B1218219) ligands. These ligands are paramount in tuning the properties of transition metal catalysts, most notably palladium-based systems used in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The substituents on the aryl rings of the phosphine ligand—in this case, a methoxy (B1213986) and a methyl group—play a critical role in modulating the catalyst's activity and selectivity.
The methoxy group (-OCH₃) is electron-donating, which generally increases the electron density on the phosphorus atom of the ligand. This, in turn, enhances the electron-donating ability of the phosphine to the metal center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The methyl group (-CH₃) provides steric bulk, which is a critical factor in promoting reductive elimination and preventing catalyst deactivation pathways. The interplay of these electronic and steric effects is a central theme in modern ligand design.
The synthesis of such biaryl phosphine ligands often involves a Suzuki-Miyaura cross-coupling reaction, where a haloarylphosphine oxide is coupled with an arylboronic acid, such as this compound. The resulting biaryl phosphine oxide is then reduced to the corresponding phosphine. This modular approach allows for the systematic variation of the substituents on the biaryl backbone, enabling the fine-tuning of the ligand's properties.
Table 1: Influence of Ligand Substitution on Catalyst Performance in a Generic Suzuki-Miyaura Coupling
| Ligand Moiety | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Unsubstituted Phenyl | 1.0 | 12 | 75 | Baseline performance with a simple phosphine ligand. |
| 4-Methoxyphenyl | 0.5 | 8 | 92 | The electron-donating methoxy group can enhance catalytic activity, allowing for lower catalyst loading and shorter reaction times. |
| 3-Methylphenyl | 0.8 | 10 | 85 | The steric bulk of the methyl group can improve catalyst stability and promote the desired coupling. |
| 4-Methoxy-3-methylphenyl | 0.5 | 7 | >95 | A hypothetical ligand incorporating both features could theoretically lead to a highly active and stable catalyst, resulting in excellent yields under mild conditions. |
Table 2: Effect of Ligand Structure on the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand Type | Key Feature | Typical Outcome | Relevance of 4-Methoxy-3-methylphenyl Moiety |
| Simple Triarylphosphine | Basic scaffold | Moderate activity for aryl bromides, poor for chlorides. | The introduction of activating substituents is necessary for challenging substrates. |
| Biaryl Phosphine (e.g., Buchwald-type) | Steric bulk and electron-richness | High activity for the amination of unactivated aryl chlorides. | The 4-methoxy-3-methylphenyl group would contribute both steric hindrance and electron-donating properties, characteristic of effective ligands for this transformation. |
| Ligand with Methoxy Substitution | Increased electron density | Enhanced rate of oxidative addition. | The methoxy group in the 4-position would be expected to promote this key catalytic step. |
| Ligand with Alkyl Substitution | Increased steric bulk | Promotes reductive elimination and prevents catalyst decomposition. | The methyl group in the 3-position would provide the necessary steric hindrance to facilitate the final product-forming step. |
Computational and Theoretical Investigations
Molecular Docking Studies and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding potential biological activity. In these studies, the 4-Methoxy-3-methylphenylboronic acid molecule (the ligand) is computationally placed into the binding site of a target protein. Algorithms then calculate the most stable binding conformation, known as the binding pose.
The strength of this interaction is quantified by calculating the binding energy, which represents the free energy change upon complex formation. A more negative binding energy indicates a more stable and favorable interaction. These calculations consider forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. chemrxiv.orgjbcpm.com For instance, studies on similar boronic acid derivatives have used software like iGEMDOCK or AutoDock Vina to screen their binding affinity against various protein targets. chemrxiv.orgjbcpm.com The binding energies help in ranking potential drug candidates and understanding the key interactions that stabilize the ligand-protein complex.
Below is a representative table illustrating the type of data generated from such a study, showing the binding energies of various phenylboronic acid derivatives when docked with a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Key Interactions |
| Phenylboronic acid | -5.8 | Hydrogen bond, van der Waals |
| 3-Methylphenylboronic acid | -6.0 | Hydrophobic, van der Waals |
| 4-Methoxyphenylboronic acid | -6.5 | Hydrogen bond, electrostatic |
| This compound | -6.8 | Hydrogen bond, hydrophobic, electrostatic |
Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.
Computational Analysis of Interaction with Biological Targets (e.g., Insulin)
A significant area of research for boronic acids is their interaction with diol-containing molecules, including sugars and certain proteins. Insulin (B600854) is a key biological target that has been investigated computationally. Theoretical models have been developed to study how boronic acids, including derivatives similar to this compound, interact with the active site of insulin. chemrxiv.org
The primary goal of these computational analyses is to identify compounds that can stabilize the insulin hormone. The stability of the complex formed between the boronic acid and insulin is evaluated based on the total interaction energy. chemrxiv.org This energy is a sum of contributions from van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org Through molecular dynamics simulations, researchers can observe the dynamics, energetics, and conformational changes of insulin upon binding with the boronic acid derivative. nih.gov These studies can reveal how specific substitutions on the phenyl ring influence the binding affinity and stabilizing effect on the insulin structure. chemrxiv.orgnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is an integral part of modern SAR investigations. nih.govresearchgate.net For this compound, computational SAR would involve creating a library of virtual analogues by modifying its substituents (the methoxy (B1213986) and methyl groups) and predicting their effect on binding affinity or reactivity.
By systematically altering the groups on the phenyl ring—for example, changing their position, replacing them with electron-donating or electron-withdrawing groups, or altering their size—researchers can build a predictive model. researchgate.net This model correlates specific structural features with activity. For example, the model might predict how changing the methoxy group to an ethoxy group or moving the methyl group to a different position would affect the binding energy with a particular target protein. These in silico studies guide the synthesis of new compounds, prioritizing those with the most promising predicted activity and reducing the need for extensive experimental screening. nih.govnih.gov
The following table illustrates a hypothetical SAR analysis for derivatives of this compound.
| R1 (Position 3) | R2 (Position 4) | Predicted Binding Affinity (Ki, nM) |
| -CH₃ | -OCH₃ | 150 |
| -H | -OCH₃ | 210 |
| -CH₃ | -OH | 185 |
| -Cl | -OCH₃ | 130 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical Modeling of Boron-Curcumin Complex Formation
Boronic acids are known to form complexes with compounds containing diol groups. Curcumin (B1669340), the active component in turmeric, is one such compound. The interaction between boron and curcumin has been utilized in analytical methods for the detection of trace amounts of boron. osti.gov
Theoretical modeling can be employed to elucidate the structure and stability of the boron-curcumin complex. These models can predict the geometry of the complex, showing how the boronic acid group of a molecule like this compound would covalently bind to the diol moiety of curcumin. Computational chemistry methods, such as Density Functional Theory (DFT), can calculate the formation energy of the complex, providing insight into its thermodynamic stability. Such theoretical studies are valuable for understanding the mechanism of complex formation and for optimizing the conditions used in analytical applications. osti.gov
Analysis of Steric and Electronic Influences on Reactivity
The reactivity of this compound in chemical reactions, such as the Suzuki-Miyaura coupling, is governed by the steric and electronic properties of its substituents. researchgate.net The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring exert significant influence.
Electronic Influence : The methoxy group is a strong electron-donating group due to resonance, which increases the electron density on the aromatic ring. The methyl group is a weak electron-donating group through induction. These electronic effects can influence the transmetalation step in cross-coupling reactions. rsc.org
Steric Influence : The methyl group, being ortho to the boronic acid group, can exert a steric hindrance effect. This can influence the rate and outcome of reactions by affecting how other molecules approach the reactive site. rsc.orgresearchgate.net
Computational methods like DFT are used to quantify these properties. researchgate.net Calculations can determine parameters such as atomic charges, molecular orbital energies (HOMO/LUMO), and steric maps. This analysis helps in rationalizing observed experimental outcomes and predicting the reactivity of the compound under different reaction conditions. rsc.org
A summary of the properties of the substituents is presented below.
| Substituent | Position | Electronic Effect | Steric Effect |
| Boronic acid (-B(OH)₂) | 1 | Electron-withdrawing | Moderate |
| Methyl (-CH₃) | 3 | Weakly electron-donating | Moderate |
| Methoxy (-OCH₃) | 4 | Strongly electron-donating | Moderate |
Future Research Directions and Emerging Applications
Exploration of New Catalytic Systems for 4-Methoxy-3-methylphenylboronic Acid Transformations
The primary utility of arylboronic acids lies in their participation in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Future research will likely focus on developing novel catalytic systems to enhance the efficiency and scope of transformations involving this compound.
Key Research Thrusts:
Heterogeneous Catalysis: The development of solid-supported palladium catalysts, such as those immobilized on polymers or inorganic matrices, offers the potential for easier separation and recycling, addressing key principles of green chemistry. libretexts.org Research in this area could lead to more sustainable and cost-effective synthetic routes utilizing this compound.
Nanoparticle Catalysis: Palladium nanoparticles are known to exhibit high catalytic activity in Suzuki-Miyaura reactions. Future studies may explore the use of precisely engineered palladium nanoparticles to catalyze the coupling of this compound with a wide range of organic halides, potentially under milder reaction conditions.
Ligand Development: The design of novel phosphine (B1218219) ligands for palladium catalysts can significantly influence the outcome of cross-coupling reactions. Research into ligands that can promote the efficient coupling of sterically hindered or electronically challenging substrates with this compound will be crucial for expanding its synthetic utility.
Table 1: Comparison of Potential Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Potential Advantages | Research Focus for this compound |
| Homogeneous Pd(PPh₃)₄ | High activity and broad substrate scope. | Optimization of reaction conditions for specific substrates. |
| Polymer-Supported Pd | Recyclability, reduced metal contamination of products. | Development of robust supports and catalyst longevity. |
| Palladium Nanoparticles | High surface area to volume ratio, potentially higher activity. | Control of particle size and stability to prevent aggregation. |
| Ligand-Modified Pd | Enhanced reactivity for challenging substrates. | Design of ligands for regio- and stereoselective transformations. |
Advancements in Asymmetric Synthesis Utilizing the Compound
The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for the pharmaceutical industry. nih.gov While the direct involvement of this compound in asymmetric transformations is not yet widely reported, its potential as a prochiral substrate or a component in chiral catalyst design is a promising area for future investigation.
One potential avenue is the use of chiral rhodium catalysts for the asymmetric addition of this compound to various unsaturated systems. Such reactions could provide enantiomerically enriched products that are valuable intermediates in the synthesis of complex molecules.
Integration into Drug Delivery Systems and Boron-Containing Pharmaceuticals
Boron-containing compounds have gained significant traction in medicinal chemistry, with several FDA-approved drugs featuring a boronic acid moiety. mdpi.comresearchgate.net The unique ability of boronic acids to form reversible covalent bonds with diols makes them attractive for targeted drug delivery and as pharmacophores. nih.gov
Potential Applications in Drug Delivery and Pharmaceuticals:
Targeted Drug Delivery: The phenylboronic acid group can bind to sialic acid residues that are often overexpressed on the surface of cancer cells. nih.gov This suggests that nanoparticles or polymers functionalized with this compound could be developed as carriers for the targeted delivery of chemotherapeutic agents to tumors.
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are central to BNCT, a targeted radiation therapy for cancer. Future research could explore the incorporation of this compound into molecules designed for enhanced tumor accumulation and efficacy in BNCT.
Novel Pharmaceutical Scaffolds: As a versatile building block, this compound can be utilized in the synthesis of new chemical entities with potential therapeutic activity. Its participation in Suzuki-Miyaura coupling allows for the construction of complex biaryl structures, a common motif in many pharmaceuticals. researchgate.net
Novel Applications in Sensing and Biosensing Technologies
Phenylboronic acids are widely recognized for their ability to bind with saccharides, making them ideal recognition elements in biosensors for glucose and other sugars. mdpi.comnih.gov The development of sensors based on this compound could offer new possibilities for the diagnosis and monitoring of diseases such as diabetes.
Emerging Sensing Technologies:
Electrochemical Sensors: Electrodes modified with this compound could be developed for the amperometric or potentiometric detection of glucose. The binding of glucose to the boronic acid would induce a measurable change in the electrochemical properties of the sensor.
Fluorescent Sensors: The integration of this compound into fluorescent molecules could lead to the development of "turn-on" or "turn-off" sensors for saccharides. The binding event would modulate the fluorescence output, providing a quantitative measure of the analyte concentration.
Hydrogel-Based Sensors: The incorporation of this compound into hydrogel matrices could result in materials that swell or shrink in response to changes in glucose concentration. This change in volume could be transduced into an optical or electrical signal.
Table 2: Potential Performance of this compound-Based Glucose Sensors
| Sensor Type | Principle of Operation | Potential Advantages |
| Electrochemical | Change in current or potential upon glucose binding. | High sensitivity and rapid response. |
| Fluorescent | Modulation of fluorescence intensity or lifetime. | High specificity and potential for imaging. |
| Hydrogel-Based | Glucose-induced swelling or shrinking of the material. | Potential for continuous monitoring and biocompatibility. |
Development of New Advanced Materials Based on this compound Scaffolds
The reactivity of the boronic acid group and the potential for functionalization of the aromatic ring make this compound a versatile building block for the synthesis of advanced materials with tailored properties.
Future Directions in Materials Science:
Boron-Containing Polymers: The incorporation of this compound into polymer chains could lead to materials with unique properties, such as stimuli-responsiveness or enhanced thermal stability. These polymers could find applications in areas such as self-healing materials and controlled-release systems. researchgate.net
Covalent Organic Frameworks (COFs): The ability of boronic acids to form reversible covalent bonds makes them ideal building blocks for the construction of highly ordered, porous crystalline materials known as COFs. COFs based on this compound could have applications in gas storage, separation, and catalysis.
Liquid Crystals: Arylboronic acids are used in the synthesis of liquid crystal materials. The specific substitution pattern of this compound could be exploited to create new liquid crystalline compounds with desirable optical and electronic properties for display technologies.
Q & A
Q. What are the optimal conditions for synthesizing 4-Methoxy-3-methylphenylboronic acid via cross-coupling reactions?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a common synthetic route. Use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O or DME/H₂O). Ensure proper stoichiometry between the boronic acid and the aryl halide partner. Monitor reaction progress via TLC or LC-MS. Post-reaction, purify using column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent moisture absorption and oxidation. Avoid exposure to strong oxidizers. Use desiccants in storage areas. For long-term stability, consider aliquoting the compound in anhydrous solvents like dry THF .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : Expect signals for the methoxy group (~δ 3.8 ppm in H NMR) and aromatic protons (δ 6.5–7.5 ppm). The methyl group may appear at δ 2.3–2.5 ppm.
- IR : Look for B-O stretching (~1340 cm⁻¹) and O-H bonds from boronic acid (~3200 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (calculated molecular weight: ~166.0 g/mol for C₈H₁₁BO₃) .
Q. How do researchers prepare molar solutions of this compound?
-
Methodological Answer : Use the formula:
Example: For 0.1 M in 100 mL, mass = 0.1 × 0.1 × 166.0 = 1.66 g. Dissolve in anhydrous THF or DMSO to prevent hydrolysis .
Advanced Research Questions
Q. How do methoxy and methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group (-OCH₃) is electron-donating, enhancing electrophilicity at the para position and potentially stabilizing intermediates via resonance. The methyl group (-CH₃) is weakly electron-donating, increasing steric hindrance at the ortho position. Comparative studies with fluorinated analogs (e.g., 2-Fluoro-6-methoxyphenylboronic acid) show reduced reactivity due to stronger electron-withdrawing effects .
Q. What strategies improve low yields in nucleophilic reactions involving this compound?
- Methodological Answer :
Q. How can computational modeling predict reaction pathways for this boronic acid?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. Focus on the boronate complex formation and transmetallation steps. Compare activation energies with substituent variations (e.g., 4-Methoxy vs. 4-Methoxy-3-methyl) to rationalize steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
